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Compound of Interest

Compound Name: 2-Pyridin-2-ylethyl acetate

CAS No.: 16632-09-0

Cat. No.: B108119

Get Quote

Executive Summary
This guide analyzes the divergent reactivity profiles of 2-Pyridin-2-ylethyl acetate (2-PEA) and

2-Acetylpyridine (2-AP). While both share a pyridine core and an acetyl-derived moiety, their

chemical behaviors are diametrically opposed due to the "Spacer Effect."

2-Acetylpyridine (2-AP): A conjugated system where the carbonyl is directly activated by the

electron-deficient pyridine ring. It functions primarily as an electrophile in condensation

reactions and a bidentate ligand in coordination chemistry.

2-Pyridin-2-ylethyl acetate (2-PEA): An ester separated from the pyridine ring by an

ethylene spacer (

). This insulation renders the carbonyl electronically similar to aliphatic esters, shifting its
utility toward hydrolysis-dependent delivery systems (prodrugs) and elimination reactions
(vinylpyridine synthesis).
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The fundamental difference lies in the connectivity of the carbonyl group relative to the pyridine

nitrogen.

Feature
2-Pyridin-2-ylethyl Acetate
(2-PEA)

2-Acetylpyridine (2-AP)

Structure

Pyridine -

-

-

-

Pyridine -

Carbonyl Nature Ester (isolated) Ketone (conjugated)

Electronic Effect
Inductive pull is negligible

(damped by 2 carbons).

Strong electron-withdrawing

effect (Inductive +

Resonance).

Hybridization
carbons in linker isolate the

systems.

carbonyl conjugated with

aromatic

system.

Dipole Moment
Localized dipoles (Ester +

Pyridine).

Strong, unified dipole toward

Nitrogen.

Visualization: Electronic Connectivity
The following diagram illustrates the resonance interruption in 2-PEA versus the conjugation in

2-AP.
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Figure 1: Electronic connectivity comparison. Note the direct resonance withdrawal in 2-AP

versus the insulation provided by the ethylene spacer in 2-PEA.

Reactivity Profile Comparison
A. Nucleophilic Attack at the Carbonyl
2-Acetylpyridine (2-AP): The pyridine ring acts as an electron-withdrawing group (EWG),

making the carbonyl carbon significantly more electrophilic than a standard phenyl ketone

(acetophenone).

Mechanism: Nucleophilic Addition (

).[1]

Key Reaction: Schiff Base formation. The carbonyl oxygen is easily displaced by primary

amines.

Kinetics: Fast reaction rates due to ring deactivation of the carbonyl C.

2-Pyridin-2-ylethyl acetate (2-PEA): The ester carbonyl is chemically "distant" from the ring.

Its reactivity mirrors that of ethyl acetate but with a basic tail.
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Mechanism: Nucleophilic Acyl Substitution (

mechanism at carbonyl).

Key Reaction: Hydrolysis.[2] Water/Hydroxide attacks the carbonyl to cleave the ester.

Kinetics: Slower than 2-AP addition reactions. Rate is controlled by steric hindrance of the

acetate and pH.

B. Coordination Chemistry (Ligand Behavior)
2-AP: Acts as a bidentate chelator. The pyridine nitrogen and the carbonyl oxygen (or imine

nitrogen after derivatization) form stable 5-membered chelate rings with transition metals (

,

,

). This is critical in metallodrug design (e.g., thiosemicarbazones).

2-PEA: Acts primarily as a monodentate ligand via the pyridine nitrogen. The ester oxygen is a

poor donor. It does not form stable chelate rings because the ethylene spacer creates a 7-

membered ring geometry upon coordination, which is entropically disfavored.

Experimental Protocols
Protocol A: Synthesis of a Schiff Base Ligand (Using 2-
AP)
Objective: To demonstrate the high electrophilicity of 2-AP in condensation reactions.

Reagents:

2-Acetylpyridine (1.0 eq)

4-Methoxy-aniline (1.0 eq)

Ethanol (Solvent)

Glacial Acetic Acid (Catalytic, 2-3 drops)
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Workflow:

Dissolution: Dissolve 10 mmol of 2-Acetylpyridine in 20 mL absolute ethanol.

Addition: Add 10 mmol 4-Methoxy-aniline.

Catalysis: Add 3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing

electrophilicity.

Reflux: Heat to reflux (

) for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

Isolation: Cool to

. The Schiff base (imine) will precipitate. Filter and wash with cold ethanol.

Mechanism Validation: The formation of the

bond is driven by the removal of water. The pyridine ring stabilizes the transition state, making
this reaction faster than with acetophenone.

Protocol B: Hydrolytic Stability Assay (Using 2-PEA)
Objective: To quantify the lability of the ester bond in a physiological simulation.

Reagents:

2-Pyridin-2-ylethyl acetate

Phosphate Buffered Saline (PBS), pH 7.4

NaOH (1.0 M) for accelerated stress testing

HPLC system with UV detector (254 nm)

Workflow:

Preparation: Prepare a 1 mM solution of 2-PEA in PBS (pH 7.4) with 1% DMSO (co-solvent).
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Incubation: Maintain at

in a thermomixer.

Sampling: Aliquot

at t=0, 1h, 4h, 12h, 24h.

Quenching: Add

Acetonitrile to stop the reaction.

Analysis: Inject into HPLC.

Peak A: 2-PEA (Reactant) - Retention time ~5.5 min.

Peak B: 2-(2-Hydroxyethyl)pyridine (Hydrolysis Product) - Retention time ~2.1 min (more

polar).

Calculation: Plot

vs. Time to determine the pseudo-first-order rate constant (

).

Expected Result: At pH 7.4, hydrolysis is slow (

). At pH 10 (with NaOH), hydrolysis is rapid (

) due to hydroxide ion nucleophilicity.

Mechanistic Pathways Visualization
The following diagram contrasts the reaction pathways: Condensation (2-AP) vs. Hydrolysis (2-

PEA).
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Figure 2: Mechanistic divergence. 2-AP undergoes addition-elimination to form double bonds

(C=N), while 2-PEA undergoes substitution to cleave the ester bond.
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Parameter 2-Acetylpyridine 2-Pyridin-2-ylethyl acetate

CAS Number 1122-62-9 1758-88-9

Molecular Weight 121.14 g/mol 165.19 g/mol

Boiling Point 188-189 °C ~235 °C (estimated)

Primary Reactivity
Electrophilic Addition /

Condensation

Nucleophilic Substitution

(Hydrolysis)

Leaving Group None (Addition reaction)
Acetate (

)

Metal Binding Strong (Bidentate N,O) Weak (Monodentate N)

Pharma Application
Ligand synthesis

(Antimalarials)
Prodrug moiety / Metabolite
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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